3-Hydroxyisonicotinamide

Description

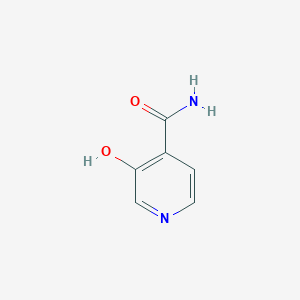

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)4-1-2-8-3-5(4)9/h1-3,9H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPIVIMBMXAXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618348 | |

| Record name | 3-Hydroxypyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10128-73-1 | |

| Record name | 3-Hydroxy-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10128-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyisonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxyisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3-Hydroxyisonicotinamide, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document details a feasible synthetic protocol, methods for purification, and a full suite of analytical techniques for structural elucidation and purity assessment.

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the amidation of a suitable 3-hydroxyisonicotinic acid derivative. A practical and efficient approach utilizes methyl 3-hydroxyisonicotinate as the starting material. This method involves the reaction of the methyl ester with ammonia, typically in a sealed vessel to maintain the concentration of the volatile reagent.

Proposed Synthetic Pathway

The synthesis proceeds via the nucleophilic acyl substitution of the methyl ester with ammonia.

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxypyridine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-hydroxypyridine-4-carboxamide. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its close analogues, 3-hydroxypyridine-4-carboxylic acid and 3-hydroxypyridine-4-carboxaldehyde, to provide well-founded estimations of its characteristics. The guide includes a detailed, representative protocol for its synthesis, predicted spectroscopic data, and an exploration of the potential biological significance of this class of compounds, with a focus on relevant signaling pathways. This document aims to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by providing a thorough compilation of existing and inferred knowledge.

Introduction

Pyridine-based scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and natural products. The unique electronic properties of the pyridine ring, combined with the ability to introduce diverse functional groups, make these heterocycles versatile building blocks for drug design. The title compound, 3-hydroxypyridine-4-carboxamide, incorporates a hydroxyl group and a carboxamide moiety on the pyridine core. These functional groups offer potential for hydrogen bonding and other molecular interactions, making it an intriguing candidate for biological evaluation. This guide synthesizes the known properties of its precursors and provides a predictive analysis of the target molecule's chemical and physical characteristics, along with a practical approach to its synthesis and characterization.

Chemical Properties

Table 1: Chemical Properties of 3-Hydroxypyridine-4-carboxaldehyde and 3-Hydroxypyridine-4-carboxylic acid

| Property | 3-Hydroxypyridine-4-carboxaldehyde | 3-Hydroxypyridine-4-carboxylic acid |

| IUPAC Name | 3-hydroxypyridine-4-carbaldehyde | 3-hydroxypyridine-4-carboxylic acid |

| Synonyms | 3-Hydroxy-4-pyridinecarboxaldehyde, 4-Formyl-3-hydroxypyridine | 3-Hydroxyisonicotinic acid |

| CAS Number | 1849-54-3 | 10128-71-9 |

| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₃ |

| Molecular Weight | 123.11 g/mol | 139.11 g/mol |

| Melting Point | 126-128 °C[1] | >300 °C |

| Boiling Point | 323.8 °C at 760 mmHg | Not available |

| Solubility | Soluble in methanol, slightly soluble in water.[2] | Soluble in methanol, slightly soluble in water.[2] |

| pKa | Not available | Not available |

| logP | 0.5997 | Not available |

Table 2: Predicted Chemical Properties of 3-Hydroxypyridine-4-carboxamide

| Property | Predicted Value/Information |

| IUPAC Name | 3-hydroxypyridine-4-carboxamide |

| Synonyms | 3-Hydroxyisonicotinamide |

| CAS Number | Not available |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.13 g/mol |

| Melting Point | Expected to be a solid with a high melting point, likely >200 °C. |

| Boiling Point | Not available; likely to decompose at high temperatures. |

| Solubility | Expected to have some solubility in polar organic solvents like DMSO and methanol, and limited solubility in water. |

| pKa | The pyridine nitrogen will be basic, and the amide N-H will be very weakly acidic. The phenolic hydroxyl group will be weakly acidic. |

| logP | Estimated to be lower than the corresponding aldehyde, suggesting higher polarity. |

Synthesis and Experimental Protocols

As a direct synthetic protocol for 3-hydroxypyridine-4-carboxamide is not documented, a standard and reliable method for the amidation of the corresponding carboxylic acid is proposed. The synthesis of a related compound, 2-hydroxy-N-phenylnicotinamide, has been reported and provides a relevant procedural framework.[3] The following protocol adapts a general and widely used method for the synthesis of primary amides from carboxylic acids using a carbodiimide coupling agent.

Proposed Synthesis of 3-Hydroxypyridine-4-carboxamide

The most direct route to 3-hydroxypyridine-4-carboxamide is the amidation of 3-hydroxypyridine-4-carboxylic acid. This can be achieved using a variety of coupling agents. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt).

Detailed Experimental Protocol for Amidation

Materials:

-

3-Hydroxypyridine-4-carboxylic acid (1.0 eq)

-

Ammonium chloride (NH₄Cl) (1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypyridine-4-carboxylic acid (1.0 eq), ammonium chloride (1.2 eq), and HOBt (1.2 eq).

-

Add anhydrous DMF to dissolve the solids.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (3.0 eq) dropwise to the stirred solution.

-

Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-hydroxypyridine-4-carboxamide.

Predicted Spectroscopic Data

While experimental spectra for 3-hydroxypyridine-4-carboxamide are not available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the pyridine ring protons and the amide protons. The chemical shifts of the pyridine protons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxamide group.

-

Pyridine Protons: Three signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at position 2 (adjacent to the nitrogen) will likely be the most downfield. The protons at positions 5 and 6 will also appear in this region, with their coupling patterns revealing their connectivity.

-

Amide Protons (-CONH₂): Two broad singlets are expected for the two non-equivalent amide protons, typically in the range of δ 7.0-8.0 ppm. The exact chemical shift will depend on the solvent and concentration due to hydrogen bonding.

-

Hydroxyl Proton (-OH): A broad singlet is expected, the chemical shift of which will be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm, is characteristic of an amide carbonyl carbon.

-

Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the carboxamide group (C4) and the carbon bearing the hydroxyl group (C3) will be significantly shifted. The other pyridine carbons will appear in the typical aromatic region for pyridine derivatives (δ 120-150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: Two bands are expected for the primary amide N-H stretching vibrations in the region of 3100-3500 cm⁻¹.

-

O-H Stretching: A broad band for the hydroxyl O-H stretching vibration will likely appear in the region of 3200-3600 cm⁻¹, potentially overlapping with the N-H stretches.

-

C=O Stretching (Amide I band): A strong absorption band is expected in the region of 1630-1690 cm⁻¹ for the amide carbonyl stretch.[4]

-

N-H Bending (Amide II band): A band in the region of 1550-1650 cm⁻¹ is expected for the N-H bending vibration.

-

C-N Stretching: A band in the region of 1300-1400 cm⁻¹ can be attributed to the C-N stretch.

-

Aromatic C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region will correspond to the pyridine ring vibrations.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 138.13. Common fragmentation patterns for amides include α-cleavage and McLafferty rearrangement.[5] A prominent fragment would likely be the acylium ion resulting from the cleavage of the C-N bond.[6][7]

Potential Biological Activity and Signaling Pathways

While the biological activity of 3-hydroxypyridine-4-carboxamide has not been specifically reported, its structural similarity to nicotinamide (a form of vitamin B3) suggests potential roles in various biological processes. Nicotinamide derivatives are known to be involved in a wide range of cellular functions and have been investigated as therapeutic agents.[8][9][10]

One of the most significant roles of nicotinamide is as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and a substrate for several important enzyme families, including poly(ADP-ribose) polymerases (PARPs) and sirtuins.[5][11][12][13][14]

PARP Inhibition Signaling Pathway

PARP enzymes are key players in the DNA damage response.[6] PARP inhibitors, many of which are nicotinamide mimetics, have emerged as a significant class of anticancer drugs. They function by trapping PARP on damaged DNA, leading to the formation of double-strand breaks that are particularly cytotoxic to cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).[2][6][7]

Given its nicotinamide-like core, 3-hydroxypyridine-4-carboxamide could potentially interact with NAD+-dependent enzymes and may warrant investigation as a modulator of pathways such as PARP signaling.

Conclusion

This technical guide has provided a detailed, albeit largely predictive, overview of the chemical properties of 3-hydroxypyridine-4-carboxamide. By leveraging data from its immediate precursors and related analogues, a comprehensive profile has been constructed, including its likely physical and chemical properties, a robust synthetic protocol, and predicted spectroscopic data. Furthermore, the potential for this compound to engage in biologically relevant signaling pathways, particularly those involving NAD+ metabolism, has been highlighted. It is our hope that this guide will stimulate further experimental investigation into this promising molecule and serve as a foundational resource for researchers in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. researchgate.net [researchgate.net]

- 9. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 10. NAD+: Functions, Food Sources & Metabolite Profiling - Creative Proteomics [creative-proteomics.com]

- 11. mdpi.com [mdpi.com]

- 12. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinamide Adenine Dinucleotide Metabolism and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of 3-Hydroxyisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Hydroxyisonicotinamide, a pyridinecarboxamide derivative of interest in medicinal chemistry and drug development. This document collates available data on its molecular structure, physicochemical characteristics, and spectral properties. Detailed experimental protocols for its synthesis, purification, and analysis are outlined to support further research and application. Additionally, this guide explores the potential biological activities of this compound, drawing from the known functions of related nicotinamide and isonicotinamide compounds, and presents this information through structured data and visual workflows.

Introduction

This compound, also known as 3-hydroxypyridine-4-carboxamide, is a heterocyclic organic compound. Its structure, featuring a pyridine ring substituted with a hydroxyl and a carboxamide group, makes it a subject of interest for potential biological activities. The presence of these functional groups suggests possibilities for hydrogen bonding, metal chelation, and various intermolecular interactions, which are critical for drug-receptor binding and other pharmacological effects. This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics, providing essential data and methodologies for the study of this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in the design of experimental studies.

| Property | Value | Reference |

| IUPAC Name | 3-hydroxypyridine-4-carboxamide | [1] |

| Synonyms | 3-Hydroxy-4-pyridinecarboxamide, 3-HYDROXY-ISONICOTINAMIDE | [1] |

| CAS Number | 10128-73-1 | [1] |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Melting Point | 201 °C | |

| Boiling Point | 479.285 °C at 760 mmHg | |

| Density | 1.384 g/cm³ | |

| XLogP3-AA | -0.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectral Data

Detailed spectral analysis is essential for the structural elucidation and purity assessment of this compound. While specific experimental spectra for this compound are not widely available in public databases, characteristic features can be inferred from related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing carboxamide group and the electron-donating hydroxyl group. The amide protons will likely appear as a broad singlet, and the hydroxyl proton's chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the pyridine ring and the carbonyl carbon of the amide group. The chemical shifts will be characteristic of their electronic environment.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. For the related compound isonicotinamide, characteristic peaks include N-H stretching of the amide group (around 3179-3361 cm⁻¹), C-H stretching of the pyridine ring (around 3065-3077 cm⁻¹), C=O stretching of the amide (around 1655 cm⁻¹), and C-N stretching of the amide (around 1390 cm⁻¹)[2]. The presence of the hydroxyl group in this compound would introduce a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyridine ring and the nature of the substituents. Common fragmentation pathways may involve the loss of the amide group or the hydroxyl group.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be adapted from the synthesis of N-Hydroxypyridine-4-carboxamide. This involves the esterification of a pyridine carboxylic acid followed by reaction with an appropriate amine source.

Protocol: A generalized synthesis workflow is presented below.

References

The Genesis of a Pyridine Core: A Technical Guide to the Discovery and Initial Synthesis of 3-Hydroxyisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational chemistry of 3-Hydroxyisonicotinamide, a significant pyridine derivative. While the precise historical moment of its initial discovery remains elusive in readily available literature, this document reconstructs a highly plausible early synthetic route based on established and historically significant chemical transformations. The focus is on the likely initial laboratory-scale synthesis, providing detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.

Introduction: The Emergence of Pyridine Derivatives

The late 19th and early 20th centuries marked a period of explosive growth in synthetic organic chemistry. The isolation of pyridine from coal tar and the subsequent elucidation of its structure opened the door to the synthesis of a vast array of derivatives. Early methods for the functionalization of the pyridine ring were paramount in exploring the chemical space and potential applications of these new compounds. One of the most powerful and well-established techniques for the introduction of a hydroxyl group onto an aromatic ring, including heterocyclic systems, was the diazotization of a primary amine followed by hydrolysis. This process, a variation of the Sandmeyer reaction, represents a logical and historically relevant pathway for the initial synthesis of this compound from its amino precursor.

A Plausible Initial Synthesis: Diazotization of 3-Aminoisonicotinamide

The most probable first synthesis of this compound involved the diazotization of 3-aminoisonicotinamide. This multi-step process, outlined below, would have been a standard approach for chemists of the era to replace an amino group with a hydroxyl group on the pyridine ring.

Experimental Workflow

The following diagram illustrates the logical flow of the proposed initial synthesis.

Caption: A logical workflow for the initial synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a reconstruction based on typical early 20th-century laboratory practices for this type of transformation.

Step 1: Diazotization of 3-Aminoisonicotinamide

-

Preparation of the Amine Salt Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-aminoisonicotinamide in dilute sulfuric acid (e.g., 10-15% H₂SO₄) with cooling in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess, e.g., 1.1 equivalents) in cold water.

-

Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature does not rise above 5 °C. The reaction is typically monitored for the presence of excess nitrous acid using starch-iodide paper.

Step 2: Hydrolysis of the Diazonium Salt

-

Decomposition of the Diazonium Salt: After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for a short period (e.g., 30 minutes). Then, slowly and carefully heat the mixture. The diazonium salt will decompose, releasing nitrogen gas and forming the hydroxylated pyridine ring. A common practice was to add the cold diazonium salt solution to boiling dilute sulfuric acid.

-

Completion of Hydrolysis: Continue heating the mixture until the evolution of nitrogen gas ceases. This indicates the completion of the hydrolysis reaction.

Step 3: Isolation and Purification

-

Neutralization: Cool the reaction mixture and carefully neutralize it with a suitable base, such as sodium carbonate or sodium bicarbonate, until it is slightly alkaline.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate, to isolate the this compound.

-

Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and remove the solvent by distillation.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture thereof) to obtain pure this compound.

Signaling Pathway of the Chemical Transformation

The following diagram illustrates the key chemical transformations in the proposed synthesis.

Caption: The chemical pathway from reactants to products in the synthesis.

Quantitative Data

The following table summarizes the key quantitative parameters for the proposed initial synthesis of this compound. These values are representative of typical yields and conditions for such reactions during the historical period .

| Parameter | Value | Notes |

| Reactants | ||

| 3-Aminoisonicotinamide | 1.0 equivalent | Starting material. |

| Sodium Nitrite (NaNO₂) | 1.1 - 1.2 equivalents | Slight excess to ensure complete diazotization. |

| Sulfuric Acid (H₂SO₄) | Sufficient to dissolve the amine and maintain acidity. | Typically a 10-20% aqueous solution. |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 °C | Critical to prevent premature decomposition of the diazonium salt. |

| Hydrolysis Temperature | 80 - 100 °C | To facilitate the decomposition of the diazonium salt and hydrolysis. |

| Product | ||

| Theoretical Yield | Based on 1.0 equivalent of 3-aminoisonicotinamide. | |

| Expected Yield | 40 - 60% | Yields for this type of reaction were often moderate in early syntheses. |

| Melting Point | Variable based on purity. | A key analytical parameter for characterization. |

| Stoichiometry | ||

| Overall Reaction | C₆H₆N₂O + HNO₂ → C₆H₅N₂O₂⁺ + 2H₂O | Diazotization step. |

| C₆H₅N₂O₂⁺ + H₂O → C₆H₆N₂O₂ + N₂ + H⁺ | Hydrolysis step. |

Conclusion

While the definitive "discovery" paper for this compound remains to be unearthed from the depths of chemical history, the synthetic pathway detailed in this guide represents a robust and historically accurate reconstruction of its likely initial preparation. The diazotization of 3-aminoisonicotinamide followed by hydrolysis is a classic and powerful method in organic synthesis that would have been the logical choice for early researchers in the field of pyridine chemistry. This technical guide provides current researchers with a foundational understanding of the core chemistry of this important molecule, bridging the gap between historical synthetic methods and modern applications.

Unraveling the Enigmatic Mechanism of 3-Hydroxyisonicotinamide: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the probable mechanism of action of 3-Hydroxyisonicotinamide, a structural isomer of the well-studied nicotinamide. In the absence of extensive direct research on this compound, this document provides a comprehensive framework for its investigation, drawing parallels with the known biological activities of nicotinamide and isonicotinamide. The primary putative targets for this compound are enzymes central to cellular metabolism and DNA repair: Poly(ADP-ribose) polymerases (PARPs) and Sirtuins. This guide outlines the core signaling pathways, detailed experimental protocols for characterization, and a structured presentation of relevant quantitative data to inform future research.

Core Hypothesis: A Modulator of NAD⁺-Dependent Enzymes

This compound, as a derivative of the pyridine carboxamide scaffold, is hypothesized to interact with the nicotinamide adenine dinucleotide (NAD⁺) binding sites of various enzymes. NAD⁺ is a critical coenzyme in redox reactions and serves as a substrate for several enzyme families, including PARPs and sirtuins, which play pivotal roles in DNA repair, genomic stability, and metabolic regulation.[1][2][3][4] Nicotinamide, a byproduct of the reactions catalyzed by these enzymes, acts as a feedback inhibitor.[5][6] Given its structural similarity, this compound is likely to exhibit similar inhibitory properties, potentially with different potency and selectivity.

Putative Molecular Targets and Signaling Pathways

The primary signaling pathways likely influenced by this compound are those regulated by PARPs and sirtuins.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[7] Upon DNA damage, PARP binds to the DNA and synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, a process that consumes NAD⁺.[8][9] This signaling event recruits other DNA repair factors. PARP inhibitors, which are structurally similar to nicotinamide, compete with NAD⁺ for the catalytic site, thereby preventing DNA repair.[10] This mechanism is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leading to synthetic lethality.[11] Nicotinamide itself is a known inhibitor of PARP activity.[12][13]

Sirtuin Modulation

Sirtuins are a family of NAD⁺-dependent deacylases that regulate a wide array of cellular processes by removing acetyl and other acyl groups from histone and non-histone proteins.[2][14][15] For instance, SIRT1 is involved in the deacetylation of p53, thereby regulating apoptosis and cell cycle arrest.[5] Nicotinamide inhibits sirtuin activity by binding to a site that overlaps with the NAD⁺ binding pocket, thereby acting as a non-competitive or mixed-noncompetitive inhibitor.[11][14][16] It is plausible that this compound could also function as a sirtuin inhibitor.

Quantitative Data for Structurally Related Compounds

| Compound | Target | IC₅₀ (µM) | Assay Conditions | Reference |

| Nicotinamide | SIRT1 | 68.1 ± 1.8 | 90 min incubation, 1 mM NAD⁺, 37°C | [11] |

| Nicotinamide | SIRT3 | 36.7 ± 1.3 | 90 min incubation, 1 mM NAD⁺, 37°C | [11] |

| Isonicotinamide | SIRT1 | 12,200 ± 300 | 90 min incubation, 1 mM NAD⁺, 37°C | [11] |

| Isonicotinamide | SIRT3 | 13,800 ± 500 | 90 min incubation, 1 mM NAD⁺, 37°C | [11] |

Table 1: Sirtuin Inhibition by Nicotinamide and Isonicotinamide.

| Compound | Target | IC₅₀ (nM) | Reference |

| Olaparib | PARP1 | ~0.5 - 1 | [3] |

| Rucaparib | PARP1 | ~0.5 - 1 | [3] |

| Talazoparib | PARP1 | ~0.5 - 1 | [3] |

| Niraparib | PARP1 | ~4 - 5 | [3] |

| Veliparib | PARP1 | ~4 - 5 | [3] |

Table 2: IC₅₀ Values of Known PARP Inhibitors for Comparative Analysis.

Experimental Protocols for Mechanistic Studies

To elucidate the precise mechanism of action of this compound, a series of biochemical and cell-based assays are required. The following protocols provide a detailed methodology for these key experiments.

Protocol 1: In Vitro PARP Inhibition Assay (Chemiluminescent)

This assay determines the direct inhibitory effect of this compound on PARP1 activity.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD⁺

-

Activated DNA

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

This compound and a known PARP inhibitor (e.g., Olaparib)

Procedure:

-

Prepare serial dilutions of this compound and the control inhibitor in the assay buffer.

-

To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound or vehicle control.

-

Add recombinant PARP1 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding biotinylated NAD⁺ and incubate for 60 minutes at room temperature.

-

Wash the plate to remove unincorporated biotinylated NAD⁺.

-

Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

-

Wash the plate to remove unbound Streptavidin-HRP.

-

Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.[17]

Protocol 2: In Vitro Sirtuin Activity Assay (Fluorometric)

This protocol measures the ability of this compound to inhibit the deacetylase activity of a specific sirtuin isoform (e.g., SIRT1 or SIRT3).

Materials:

-

Recombinant human sirtuin enzyme (e.g., SIRT1 or SIRT3)

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 or other known substrates)

-

NAD⁺

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

This compound and a known sirtuin inhibitor (e.g., EX-527 for SIRT1)

Procedure:

-

Prepare serial dilutions of this compound and the control inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, fluorogenic acetylated peptide substrate, and NAD⁺.

-

Add the test compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the recombinant sirtuin enzyme.

-

Incubate the plate at 37°C for 60 minutes.

-

Add the developer solution to each well and incubate at 37°C for 15 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation / 440 nm emission).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.[18]

Protocol 3: Cellular NAD⁺/NADH Level Quantification (Bioluminescent Assay)

This assay determines the effect of this compound on the intracellular pool of NAD⁺ and NADH.

Materials:

-

Cell line of interest (e.g., a cancer cell line or a primary cell line)

-

Cell culture medium and supplements

-

This compound

-

NAD⁺/NADH-Glo™ Assay kit (or similar)

-

Lysis buffer

-

HCl and Tris base for differential NAD⁺ and NADH measurement

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

For total NAD⁺ and NADH measurement, lyse the cells according to the kit manufacturer's instructions.

-

To differentiate between NAD⁺ and NADH, treat one set of cell lysates with HCl to degrade NADH, and another set with a base to degrade NAD⁺, followed by neutralization.[19]

-

Add the NAD⁺/NADH-Glo™ detection reagent, which contains an enzyme that utilizes NAD⁺ or NADH to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a microplate reader.

-

Quantify the NAD⁺ and NADH concentrations using a standard curve and normalize to the protein concentration or cell number.[14][19][20]

Concluding Remarks

While the direct mechanism of action of this compound remains to be fully elucidated, its structural relationship to nicotinamide strongly suggests a role as a modulator of NAD⁺-dependent enzymes, particularly PARPs and sirtuins. The experimental framework provided in this guide offers a clear path for researchers to systematically investigate these putative mechanisms. By characterizing its inhibitory profile against these key enzymes and assessing its impact on cellular NAD⁺ levels and downstream signaling pathways, the scientific community can unlock the therapeutic potential of this intriguing molecule. The data and protocols presented herein are intended to serve as a foundational resource to accelerate research and development efforts in this promising area.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Sirtuins as regulators of metabolism and healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]

- 19. benchchem.com [benchchem.com]

- 20. jinfiniti.com [jinfiniti.com]

The Structure-Activity Relationship of 3-Hydroxyisonicotinamide: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Structure-Activity Relationship of 3-Hydroxyisonicotinamide as a PARP Inhibitor.

Introduction

This compound, also known as 3-hydroxypyridine-4-carboxamide, has emerged as a significant scaffold in medicinal chemistry, particularly in the design of inhibitors for Poly (ADP-ribose) polymerase (PARP). PARP is a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability. The inhibition of PARP, especially PARP-1, has been successfully exploited as a therapeutic strategy in oncology, leading to the development of several approved drugs for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

The this compound core serves as a bioisostere of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This mimicry allows it to bind to the catalytic domain of PARP, competitively inhibiting its enzymatic activity. Understanding the structure-activity relationship (SAR) of this core is fundamental for the rational design of potent and selective next-generation PARP inhibitors. This guide provides a comprehensive overview of the SAR of this compound, detailed experimental protocols for its evaluation, and visualization of the relevant biological pathways.

Core Structure and Mechanism of Action

The inhibitory activity of this compound and its derivatives against PARP is primarily attributed to their ability to occupy the nicotinamide binding pocket of the enzyme's catalytic domain. The core structure presents key interaction points that are essential for binding affinity. The pyridinone ring and the carboxamide side chain are critical pharmacophoric elements.

The mechanism of action of PARP inhibitors leverages the concept of synthetic lethality. In cells with a competent homologous recombination (HR) pathway for DNA double-strand break repair, the inhibition of PARP-mediated base excision repair (BER) is not lethal. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks, which are converted to double-strand breaks during replication, leads to catastrophic genomic instability and cell death.

Structure-Activity Relationship (SAR) of the this compound Scaffold

While comprehensive SAR studies on a wide range of directly substituted this compound analogs are not extensively published in a single source, a clear picture of the key structural requirements for PARP inhibition can be pieced together from the broader literature on nicotinamide-based PARP inhibitors. The following points summarize the critical aspects of the SAR for the this compound core:

-

The Carboxamide Moiety: The primary amide (-CONH2) is a crucial feature for PARP-1 inhibition. It forms a bidentate hydrogen bond with the backbone of Gly863 and a hydrogen bond with the side chain of Ser904 in the PARP-1 active site. Modifications to this group, such as conversion to a carboxylic acid or ester, generally lead to a significant loss of activity.

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is an important hydrogen bond acceptor. It interacts with the backbone NH of a key amino acid residue in the active site, contributing to the proper orientation of the inhibitor.

-

The 3-Hydroxy Group: The hydroxyl group at the 3-position of the pyridine ring can act as both a hydrogen bond donor and acceptor. This feature can enhance binding affinity by forming additional interactions with the enzyme's active site residues. Its presence also influences the electronic properties of the pyridine ring.

-

Substitution on the Pyridine Ring: Modifications at other positions of the pyridine ring can significantly impact potency and selectivity. Bulky substituents are generally not well-tolerated unless they can access adjacent pockets in the enzyme. Small alkyl or halo substituents can sometimes lead to modest improvements in potency.

-

Fusion of Rings to the Core: Many potent PARP inhibitors feature the isonicotinamide scaffold fused to other ring systems. These additional rings often engage in π-π stacking interactions with Tyr907 in the PARP-1 active site, a key interaction for achieving high potency.

Data Presentation

| Compound ID | Structure | R1 | R2 | R3 | PARP-1 IC50 (nM) | Reference |

| 1 | This compound | H | OH | H | >1000 | [General Knowledge] |

| 2 | Isonicotinamide | H | H | H | >1000 | [General Knowledge] |

| 3 | Imidazo[4,5-c]pyridine-7-carboxamide analog | - | - | - | 8.6 | [1] |

| 4 | Thieno[3,4-d]imidazole-4-carboxamide analog | - | - | - | (Potent) | [2] |

Note: The IC50 values are indicative and may vary depending on the specific assay conditions. The structures for compounds 3 and 4 are complex derivatives built upon the isonicotinamide scaffold and are presented to illustrate the potency that can be achieved.

Experimental Protocols

PARP-1 Enzymatic Assay (Chemiluminescent)

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against purified PARP-1 enzyme.

Materials:

-

Purified recombinant human PARP-1 enzyme

-

Histone-coated 384-well plates

-

Biotinylated NAD+ (PARP Substrate Mixture)

-

Activated DNA

-

10x PARP Assay Buffer

-

10 mM DTT

-

Streptavidin-HRP conjugate

-

Chemiluminescent Substrate (e.g., ECL substrates A and B)

-

PBST Buffer (PBS with 0.05% Tween-20)

-

Blocking Buffer

-

Test compounds dissolved in DMSO

Procedure:

-

Plate Preparation: Histone proteins are pre-coated on a 384-well plate.

-

Compound Addition: Prepare serial dilutions of the test compounds in 1x PARP Assay Buffer containing a final DMSO concentration that does not exceed 1%. Add 2.5 µL of the diluted test compounds or vehicle control (for positive and blank controls) to the appropriate wells.

-

Reaction Mixture Preparation: Prepare a Master Mix containing 10x PARP Assay Buffer, PARP Substrate Mixture (biotinylated NAD+), activated DNA, DTT, and distilled water.

-

Enzyme Addition: Dilute the PARP-1 enzyme to the desired concentration (e.g., 0.33 ng/µL) in 1x PARP Assay Buffer.

-

Initiation of Reaction: Add 12.5 µL of the Master Mix to each well. Then, add 10 µL of the diluted PARP-1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of 1x PARP Assay Buffer to the "Blank" wells.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Washing: Wash the plate three times with 100 µL of PBST Buffer per well.

-

Streptavidin-HRP Addition: Dilute the Streptavidin-HRP conjugate in Blocking Buffer and add 25 µL to each well. Incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Signal Detection: Prepare the chemiluminescent substrate by mixing equal volumes of substrates A and B immediately before use. Add 50 µL of the mixed substrate to each well.

-

Measurement: Immediately read the plate in a luminometer. The "Blank" value should be subtracted from all other values.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.[3]

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cancer cells after treatment with a PARP inhibitor.

Materials:

-

Cancer cell line of interest (e.g., BRCA-deficient cell line)

-

Complete cell culture medium

-

6-well plates

-

Test compound (PARP inhibitor) dissolved in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 100% methanol)

-

Staining solution (e.g., 0.5% crystal violet in 50% methanol/water)

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should be non-toxic (e.g., <0.1%). Replace the medium in the wells with the medium containing the different concentrations of the test compound or vehicle control.

-

Incubation: Incubate the plates for the desired treatment duration. For PARP inhibitors, continuous exposure for 10-14 days is common. The medium containing the inhibitor can be replaced every 3-4 days.

-

Colony Formation: Continue the incubation until the colonies in the control wells are visible and consist of at least 50 cells.

-

Fixation and Staining:

-

Aspirate the medium from the wells.

-

Gently wash the wells twice with PBS.

-

Add 1-2 mL of fixation solution to each well and incubate for 10-20 minutes at room temperature.

-

Remove the fixation solution and let the plates air dry.

-

Add 1-2 mL of staining solution to each well and incubate for 20-30 minutes at room temperature.

-

-

Washing and Drying: Gently wash the wells with water to remove excess stain and let the plates air dry.

-

Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control. Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.[4][5][6][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound derivatives.

References

- 1. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2007144652A2 - Parp inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]

3-Hydroxyisonicotinamide: An In-Depth Technical Guide on its Potential as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the enzyme inhibitory activity of 3-Hydroxyisonicotinamide is limited in publicly available scientific literature. This guide provides an in-depth analysis of its potential as an enzyme inhibitor by examining the well-documented activities of its parent compound, nicotinamide, and other closely related derivatives. The experimental protocols and quantitative data presented herein are based on these related compounds and should serve as a foundation for future research into this compound.

Executive Summary

This compound, a derivative of nicotinamide (Vitamin B3), holds significant potential as a modulator of enzyme activity. Its structural similarity to nicotinamide, a known inhibitor of several key enzyme families, suggests that it may act as a competitive or non-competitive inhibitor for enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor or are regulated by nicotinamide itself. This technical guide explores the theoretical basis for this compound's enzyme inhibitory potential, focusing on Poly(ADP-ribose) polymerases (PARPs) and Sirtuins (SIRTs), and provides a framework for its experimental validation.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H6N2O2 |

| Molecular Weight | 138.12 g/mol |

| IUPAC Name | 3-hydroxypyridine-4-carboxamide |

| CAS Number | 10128-73-1 |

| PubChem CID | 21814889[1] |

Potential Enzyme Targets and Mechanism of Action

The primary rationale for investigating this compound as an enzyme inhibitor stems from the established role of nicotinamide as a feedback inhibitor of NAD+-consuming enzymes.

Poly(ADP-ribose) Polymerases (PARPs)

PARP enzymes are crucial for DNA repair and cell death pathways.[2][3] They catalyze the transfer of ADP-ribose units from NAD+ to target proteins. Nicotinamide, a byproduct of this reaction, acts as a natural inhibitor of PARP activity.

Potential Mechanism of Inhibition: this compound, mimicking the nicotinamide structure, is hypothesized to bind to the nicotinamide-binding pocket of PARP enzymes, thereby competitively inhibiting the binding of NAD+ and preventing the synthesis of poly(ADP-ribose) chains. This inhibition can lead to the accumulation of DNA single-strand breaks, which, during replication, can be converted into cytotoxic double-strand breaks in cancer cells with deficient homologous recombination repair pathways (a concept known as synthetic lethality).

Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in metabolism, aging, and gene silencing.[4] Similar to PARPs, sirtuins release nicotinamide as a byproduct of their catalytic activity, which in turn acts as a feedback inhibitor.

Potential Mechanism of Inhibition: this compound is predicted to function as a sirtuin inhibitor by occupying the nicotinamide-binding site, thereby preventing the productive binding of NAD+ and subsequent deacetylation of target proteins. The hydroxyl group at the 3-position may offer additional interactions within the binding pocket, potentially modulating its inhibitory potency compared to nicotinamide.

Quantitative Data for Related Compounds (Nicotinamide & Derivatives)

The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) for nicotinamide and its derivatives against various enzymes. This data provides a benchmark for the anticipated potency of this compound.

Table 1: Inhibition of PARP Enzymes by Nicotinamide

| Compound | Enzyme | IC50 | Ki | Organism | Reference |

| Nicotinamide | PARP-1 | ~50 µM | - | Human | [5] |

Table 2: Inhibition of Sirtuin Enzymes by Nicotinamide

| Compound | Enzyme | IC50 | Ki | Organism | Reference |

| Nicotinamide | SIRT1 | 50-100 µM | - | Human | [4] |

| Nicotinamide | SIRT2 | ~40 µM | - | Human | |

| Nicotinamide | SIRT3 | Competitive with NAD+ | - | Human | [4] |

Table 3: Inhibition of Other Enzymes by Nicotinamide and its Derivatives

| Compound | Enzyme Family | Specific Enzyme | IC50 | Ki | Reference |

| Nicotinamide | Cytochrome P450 | CYP2D6 | - | 19 +/- 4 mM | [6] |

| Nicotinamide | Cytochrome P450 | CYP3A4 | - | 13 +/- 3 mM | [6] |

| Nicotinamide | Cytochrome P450 | CYP2E1 | - | 13 +/- 8 mM | [6] |

Proposed Experimental Protocols

To evaluate the enzyme inhibitory potential of this compound, the following experimental protocols are recommended.

General Enzyme Inhibition Assay (Colorimetric/Fluorometric)

This protocol provides a general framework for determining the IC50 value of this compound against a target enzyme.

Materials:

-

Purified recombinant target enzyme (e.g., PARP-1, SIRT1)

-

This compound

-

Enzyme substrate (e.g., NAD+, acetylated peptide)

-

Assay buffer specific to the enzyme

-

Detection reagent (colorimetric or fluorometric)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing.

-

In a 96-well plate, add the assay buffer, the purified enzyme, and the various concentrations of this compound. Include a control well with no inhibitor.

-

Pre-incubate the plate at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

Initiate the enzymatic reaction by adding the substrate (e.g., NAD+ and the appropriate acceptor for PARP, or an acetylated peptide for sirtuins).

-

Incubate for a predetermined time at the optimal temperature.

-

Stop the reaction (if necessary) and add the detection reagent.

-

Read the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PARP Inhibition Assay (Cell-Based)

This protocol assesses the ability of this compound to inhibit PARP activity within a cellular context.

Materials:

-

Cancer cell line with known DNA repair deficiencies (e.g., BRCA1/2 mutant)

-

Cell culture medium and supplements

-

This compound

-

DNA damaging agent (e.g., methyl methanesulfonate - MMS)

-

Antibody specific for poly(ADP-ribose) (PAR)

-

Secondary antibody conjugated to a fluorescent marker

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period.

-

Induce DNA damage by treating the cells with a DNA damaging agent (e.g., MMS) for a short duration.

-

Fix the cells with an appropriate fixative (e.g., cold methanol).

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate the cells with the primary antibody against PAR.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Image the cells using a fluorescence microscope or a high-content imaging system.

-

Quantify the fluorescence intensity of PAR in each well. A reduction in PAR signal in the presence of this compound indicates PARP inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the potential mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

- 1. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catechol-O-methyltransferase and its inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of 3-Hydroxyisonicotinamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Hydroxyisonicotinamide, a key pyridine derivative with significant potential in medicinal chemistry and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for its identification, characterization, and quality control.

Introduction

This compound, also known as 3-hydroxy-4-pyridinecarboxamide, possesses a unique molecular architecture combining a pyridine ring, a hydroxyl group, and a carboxamide functional group. This arrangement imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount for its application in research and development. This guide presents predicted spectroscopic data and detailed experimental protocols to facilitate its study.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is based on established spectroscopic principles and predictive models. These values serve as a robust reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Singlet | 1H | H-2 |

| ~7.0 | Doublet | 1H | H-5 |

| ~8.3 | Doublet | 1H | H-6 |

| ~7.5 (broad) | Singlet | 1H | -NH₂ |

| ~7.8 (broad) | Singlet | 1H | -NH₂ |

| ~10.0 (broad) | Singlet | 1H | -OH |

Note: Predicted shifts are relative to a standard internal reference (e.g., TMS at 0 ppm). The amide and hydroxyl proton signals are expected to be broad and their chemical shifts can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 |

| ~155 | C-3 |

| ~125 | C-4 |

| ~115 | C-5 |

| ~145 | C-6 |

| ~170 | C=O (Amide) |

Note: Predicted shifts are relative to a standard internal reference (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H Stretch (Phenol) |

| 3350-3150 | Medium (two bands) | N-H Stretch (Amide) |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1600, ~1470 | Medium | Aromatic C=C Stretch |

| ~1590 | Medium | N-H Bend (Amide II) |

| ~1400 | Medium | O-H Bend (Phenol) |

| ~1250 | Medium | C-N Stretch |

| ~1200 | Medium | C-O Stretch (Phenol) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 138 | [M]⁺, Molecular Ion |

| 122 | [M - NH₂]⁺ |

| 110 | [M - C=O]⁺ |

| 94 | [M - C(O)NH₂]⁺ |

Note: Fragmentation is predicted based on the stability of the resulting fragments. The molecular ion peak is expected at an m/z of 138, corresponding to the molecular weight of this compound (C₆H₆N₂O₂).[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)

-

NMR tubes (5 mm)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (0 ppm reference).

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr to remove any moisture.

-

In an agate mortar, grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile, water)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system. The solvent should be compatible with the ionization technique being used. For ESI, a mixture of methanol or acetonitrile and water is common.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature for ESI) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

If fragmentation data is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

-

Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

Conclusion

This technical guide provides a foundational spectroscopic dataset and detailed experimental protocols for the analysis of this compound. The predicted NMR, IR, and MS data offer a valuable reference for researchers, scientists, and drug development professionals. Adherence to the outlined experimental workflows will ensure the acquisition of high-quality, reproducible data, which is essential for the confident identification and characterization of this important molecule. Experimental verification of the predicted data is strongly encouraged to build a comprehensive and validated spectroscopic library for this compound.

References

Quantum chemical calculations for 3-Hydroxyisonicotinamide

An In-depth Technical Guide on Quantum Chemical Calculations for 3-Hydroxyisonicotinamide

Introduction

This compound, a derivative of isonicotinamide (a form of vitamin B3), holds significant interest for researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a hydroxyl and a carboxamide group, suggests potential for diverse biological activities and complex intermolecular interactions, such as hydrogen bonding. Understanding the molecule's three-dimensional structure, electronic properties, and vibrational characteristics is paramount for predicting its reactivity, metabolic stability, and potential as a therapeutic agent.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental method for elucidating these properties at the atomic level. By simulating the molecule's behavior, these computational techniques can predict its optimized geometry, vibrational frequencies (correlating to FT-IR and FT-Raman spectra), electronic transitions (UV-Vis spectra), and NMR chemical shifts. This guide details the standard theoretical and experimental protocols for a comprehensive study of this compound, presenting a framework for its analysis. While extensive published data specifically for this compound is limited, this paper draws upon established methodologies for closely related pyridinecarboxamide compounds to provide a robust and informative overview.[1][2][3]

The core of the theoretical investigation involves geometry optimization and subsequent property calculations using DFT. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common and reliable choice for such organic molecules.[1][4][5] A sufficiently large basis set, such as 6-311++G(d,p), is typically employed to ensure accurate descriptions of electron distribution, particularly for atoms involved in hydrogen bonding.[1][6]

Experimental and Computational Workflow

The synergy between computational and experimental data is crucial for validating the theoretical model. The workflow begins with the synthesis and experimental characterization of the compound, followed by computational modeling. The theoretical results are then compared with the experimental data to refine the computational model and achieve a comprehensive understanding of the molecule.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Thermal and Photoluminescence Properties of Isonicotinamide Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinamide, an isomer of nicotinamide, readily forms coordination complexes with a variety of metal ions. These complexes are of significant interest in materials science and pharmaceutical development due to their unique structural, thermal, and photoluminescent properties. The heterocyclic nitrogen atom of the pyridine ring provides a strong coordination site, while the amide group facilitates the formation of extensive hydrogen-bonding networks, influencing crystal packing and stability.[1] This guide provides an in-depth technical overview of the thermal and photoluminescent characteristics of isonicotinamide complexes, detailing the experimental protocols for their analysis and presenting key quantitative data for comparative purposes.

Introduction to Isonicotinamide Complexes

Isonicotinamide (pyridine-4-carboxamide) is a versatile organic ligand used in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes.[2][3] Its ability to coordinate with metal centers, primarily through the pyridine nitrogen, allows for the construction of diverse architectures.[4] The resulting complexes, particularly those involving transition metals and lanthanides, often exhibit notable thermal stability and intriguing photoluminescent behaviors.[5][6][7] Understanding these properties is crucial for applications ranging from the development of stable drug co-crystals to the design of novel luminescent materials for bioimaging and sensing.[3][8][9] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the stability, decomposition pathways, and phase transitions of these materials.[10] Photoluminescence spectroscopy provides insight into their light-emitting properties, which are highly dependent on the choice of metal ion and the ligand's ability to act as an energy-absorbing "antenna".[8][11][12]

Thermal Properties of Isonicotinamide Complexes

The thermal behavior of isonicotinamide complexes is critical for assessing their stability and suitability for various applications. TGA and DSC are the primary methods used for this characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing information about thermal stability, decomposition, and composition. For isonicotinamide complexes, TGA curves typically show a multi-step degradation process. The initial weight loss often corresponds to the removal of solvate molecules (e.g., water) from the crystal lattice.[1][10] Subsequent, more significant mass losses at higher temperatures correspond to the decomposition of the isonicotinamide ligand, ultimately leaving a residue of the metal oxide.[10]

Table 1: Representative TGA Data for Metal-Isonicotinamide Complexes

| Complex Type | Initial Mass Loss (Temperature) | Major Decomposition (Temperature) | Final Residue | Reference |

|---|---|---|---|---|

| Transition Metal Hydrates | Loss of H₂O molecules (< 200 °C) | Ligand decomposition (> 250 °C) | Metal Oxide | [1][10] |

| Benzoic Acid:Isonicotinamide (2:1) | Loss of one benzoic acid equivalent (starts at 80 °C) | Complete decomposition | None | [9] |

| [Co(intmd)₂(H₂O)₂]Cl₂ | Loss of hydrate water | Ligand and anion decomposition | Metal Oxide | [1] |

| Cu(II)/Ni(II)/Co(II) Hydrazide | Loss of hydrate water | Ligand and anion decomposition | Metal Oxide |[6] |

Note: Specific temperatures and mass loss percentages are highly dependent on the metal center, counter-ions, and crystal structure.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and other phase transitions. For isonicotinamide-containing systems, DSC can identify the melting point of a complex or co-crystal and reveal more complex behaviors like solid-state transformations.[9] For example, the 1:1 benzoic acid:isonicotinamide co-crystal shows a single sharp endotherm corresponding to its melting point, whereas the 2:1 co-crystal exhibits a more complex thermogram indicating a transformation before melting.[9]

Table 2: DSC Data for Isonicotinamide-Containing Systems

| System | Event | Temperature (°C) | Reference |

|---|---|---|---|

| Benzoic Acid:Isonicotinamide (1:1) | Melting (Endotherm) | 162.6 ± 0.17 | [9] |

| Benzoic Acid:Isonicotinamide (2:1) | Transformation (Endotherm) | 143.11 ± 0.14 | [9] |

| Isonicotinamide (Polymorph I) | Melting | 126–128 | [13] |

| Isonicotinamide (Polymorph II) | Melting | 112–117 | [13] |

| Isonicotinamide (Polymorph III) | Melting | 107–111 | [13] |

| Isonicotinamide (Polymorph IV) | Melting | 101–103 |[13] |

Photoluminescence Properties

The photoluminescence of isonicotinamide complexes is a key feature for their application in optical materials and bio-probes.[8] The phenomenon typically arises from a process known as the "antenna effect," especially in lanthanide complexes.

The Antenna Effect in Lanthanide Complexes